Methyl 2-(bromomethyl)isonicotinate
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis
The pyridine ring, a six-membered heteroaromatic compound containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. google.com Its structural similarity to benzene (B151609), coupled with the electronic influence of the nitrogen atom, imparts unique properties that make it a valuable scaffold in the design of new molecules. google.com The nitrogen atom introduces polarity and basicity, enhancing the solubility of compounds in aqueous media, a desirable trait for pharmaceutical applications. wikipedia.org Pyridine and its derivatives are found in a vast array of natural products, including vitamins like niacin and alkaloids such as nicotine. upfluorochem.com Their importance is further underscored by their presence in numerous FDA-approved drugs, where the pyridine moiety often plays a critical role in binding to biological targets and modulating pharmacological activity. prepchem.com The versatility of the pyridine scaffold also lies in its capacity for a wide range of chemical transformations, allowing chemists to introduce various functional groups and build molecular complexity. upfluorochem.com
Role of Substituted Pyridine Esters as Advanced Building Blocks
Within the broad family of pyridine derivatives, substituted pyridine esters, such as methyl isonicotinate (B8489971), represent a class of advanced chemical building blocks. wikipedia.orgsmolecule.com The ester functionality provides a convenient handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. These transformations open up pathways to a diverse range of other compounds. The position of the ester group on the pyridine ring, along with other substituents, dictates the molecule's reactivity and steric properties, allowing for fine-tuning in the synthesis of target structures. These esters are key intermediates in the production of pharmaceuticals, including anti-inflammatory drugs and antibiotics, as well as in the development of novel materials. smolecule.com
Overview of Bromomethyl Functionality in Organic Chemistry
The bromomethyl group (-CH2Br) is a highly reactive functional group that serves as a potent electrophile in a multitude of organic reactions. Its utility stems from the fact that bromide is an excellent leaving group, making the carbon atom of the bromomethyl group susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic transformations, most notably in nucleophilic substitution and coupling reactions. mdpi.com The introduction of a bromomethyl group onto an aromatic or heteroaromatic ring, a process often achieved through radical bromination of a methyl group using reagents like N-bromosuccinimide (NBS), transforms a relatively inert methyl group into a versatile synthetic handle. researchgate.netwikipedia.orgcommonorganicchemistry.com This functionality is crucial for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures found in pharmaceuticals and other functional materials. google.com
Methyl 2-(bromomethyl)isonicotinate: A Profile
This compound (CAS No. 914639-05-7) is a chemical compound that embodies the functionalities discussed above. It is a substituted pyridine ester containing a reactive bromomethyl group. upfluorochem.combldpharm.com
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C8H8BrNO2 | bldpharm.com |
| Molecular Weight | 230.06 g/mol | bldpharm.com |
| Boiling Point | 294.455 °C at 760 mmHg | upfluorochem.com |
| Density | 1.533 g/cm³ | upfluorochem.com |
| Flash Point | 131.882 °C | upfluorochem.com |
| Stability | Stable under recommended storage conditions (Inert atmosphere, 2-8°C) | upfluorochem.combldpharm.combldpharm.com |
This data is based on information from chemical suppliers and may not have been independently verified by peer-reviewed studies.
Synthesis
A plausible synthetic route to this compound, based on established organic chemistry principles, would involve a two-step process:
Esterification of Isonicotinic Acid: The synthesis would likely begin with the esterification of isonicotinic acid (pyridine-4-carboxylic acid) with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to yield methyl isonicotinate. wikipedia.orgprepchem.comchemicalbook.com
Side-Chain Bromination: The subsequent and key step would be the selective bromination of the methyl group at the 2-position of a suitable precursor, likely methyl 2-methylisonicotinate. This transformation is typically achieved via a free-radical chain reaction using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and a non-polar solvent like carbon tetrachloride. researchgate.netcommonorganicchemistry.comnih.gov The reaction is initiated by light or heat.
Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the bromomethyl group. This makes it an excellent substrate for nucleophilic substitution reactions. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This versatility makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com For instance, it can be used as a building block to introduce the isonicotinate moiety into larger drug scaffolds. google.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWLEXLYSKDDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677789 | |
| Record name | Methyl 2-(bromomethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914639-05-7 | |
| Record name | Methyl 2-(bromomethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for Methyl 2 Bromomethyl Isonicotinate
Precursor Compounds and Starting Materials in Synthetic Pathways
The successful synthesis of methyl 2-(bromomethyl)isonicotinate is contingent on the selection of an appropriate starting material. The most direct and commonly employed precursor is a methyl-substituted ester of isonicotinic acid, which provides the necessary carbon framework for the subsequent bromination step.
Methyl-Substituted Methyl Esters of Isonicotinic Acid as Precursors
Methyl esters of isonicotinic acid bearing a methyl group at the 2-position of the pyridine (B92270) ring are the foundational precursors for the synthesis of this compound. These compounds possess the essential structural features required for the targeted chemical transformation. The ester functionality is typically introduced by reacting isonicotinic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. prepchem.com
Utilization of Methyl 2-methylisonicotinate in Radical Bromination
Among the various methyl-substituted esters, methyl 2-methylisonicotinate stands out as the key starting material for the synthesis of this compound. The methyl group at the 2-position is the target for the bromination reaction. This specific precursor is subjected to radical bromination conditions, which selectively introduce a bromine atom onto the methyl group, converting it to a bromomethyl group.
Radical-Catalyzed Bromination Reactions
The core of the synthesis of this compound lies in the radical-catalyzed bromination of the methyl group of methyl 2-methylisonicotinate. This transformation is typically achieved through a Wohl-Ziegler bromination reaction, a well-established method for the allylic and benzylic bromination of hydrocarbons. thermofisher.comwikipedia.org
Wohl–Ziegler Bromination Reaction Mechanisms
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. mychemblog.com The generally accepted mechanism, proposed by Paul Goldfinger, involves the initiation of the reaction by a radical initiator, which generates a small amount of bromine radicals. scientificupdate.com These bromine radicals then abstract a hydrogen atom from the benzylic position (in this case, the methyl group of methyl 2-methylisonicotinate) to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). mychemblog.com The generated HBr reacts with the brominating agent, N-bromosuccinimide (NBS), to produce a low and constant concentration of molecular bromine (Br2). scientificupdate.comlibretexts.org The benzylic radical then reacts with this molecular bromine to yield the desired brominated product and another bromine radical, which propagates the chain reaction. mychemblog.com Maintaining a low concentration of Br2 is crucial to suppress competing ionic addition reactions. organic-chemistry.org
Application of N-Bromosuccinimide (NBS) as Brominating Agent
N-Bromosuccinimide (NBS) is the reagent of choice for Wohl-Ziegler brominations. thermofisher.comwikipedia.org Its primary role is to provide a continuous, low concentration of bromine in the reaction mixture. libretexts.org This is achieved through the reaction of NBS with the hydrogen bromide (HBr) that is formed as a byproduct during the radical abstraction step. scientificupdate.com The use of NBS is advantageous as it allows for selective benzylic bromination while minimizing side reactions that can occur with higher concentrations of molecular bromine. organic-chemistry.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4), although due to safety and environmental concerns, other solvents like trifluorotoluene have been proposed as alternatives. wikipedia.org
Reaction Conditions and Optimization
The synthesis of this compound, which typically involves the radical bromination of the methyl group of a precursor like Methyl 2-methylisonicotinate, is highly dependent on specific reaction conditions. The optimization of these parameters is crucial for maximizing yield and ensuring the selective formation of the desired product over potential side-products.
Solvent Systems for Reaction Efficiency
The choice of solvent is a critical factor in the side-chain bromination of methyl-substituted aromatic rings. For reactions involving N-Bromosuccinimide (NBS), a common brominating agent for this type of transformation, non-polar, anhydrous solvents are generally preferred to facilitate the radical chain mechanism and prevent unwanted ionic side reactions.
Commonly employed solvent systems in related syntheses include:
Carbon tetrachloride (CCl₄): Historically, CCl₄ has been a standard solvent for NBS brominations due to its inertness and ability to promote the radical pathway. For instance, the synthesis of the related compound methyl 5-(bromomethyl)nicotinate is achieved by refluxing the starting material with NBS in carbon tetrachloride chemicalbook.com.
Acetonitrile (B52724) (CH₃CN): This polar aprotic solvent is also effective for benzylic-type brominations. In the synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate, acetonitrile is used as the solvent at temperatures between 55-75°C google.com.
Dichloromethane (CH₂Cl₂): Dichloromethane serves as a suitable solvent in various bromination reactions, including those using N-bromosuccinimide chemicalbook.com.
The efficiency of the reaction is contingent on the solvent's ability to dissolve the reactants while not interfering with the radical intermediates. The absence of water is paramount to prevent the hydrolysis of NBS.
Temperature and Duration Effects on Yield and Selectivity
Temperature and reaction time are interlinked parameters that must be carefully controlled to achieve high yield and selectivity. The reaction is typically initiated using a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), which requires thermal energy to decompose and start the chain reaction.
Temperature: The optimal temperature is often near the boiling point of the chosen solvent to ensure a steady rate of radical formation. For example, syntheses in carbon tetrachloride are often run under reflux conditions (approx. 77°C) chemicalbook.com. Reactions in acetonitrile may be conducted at slightly lower temperatures, such as 55-75°C google.com. Excessively high temperatures can lead to undesired side reactions, including decomposition of the product or multiple brominations.
Duration: The reaction duration is monitored to ensure the complete consumption of the starting material, typically via techniques like Thin-Layer Chromatography (TLC). A typical reaction time for similar brominations is around 3 hours when conducted under reflux chemicalbook.com. A longer reaction in dimethyl sulfoxide (B87167) (DMSO) at 50-55°C may take up to 12 hours google.com. Prolonged reaction times beyond the point of completion can decrease the yield due to the formation of impurities.
Table 1: Comparative Reaction Conditions for Bromination of Methyl-Aryl Esters
| Compound | Brominating Agent | Initiator | Solvent | Temperature | Duration |
|---|---|---|---|---|---|
| methyl 5-(bromomethyl)nicotinate | NBS | Dibenzoyl Peroxide | CCl₄ | Reflux | 3 h chemicalbook.com |
| methyl 2-(bromomethyl)-3-nitrobenzoate | NBS | AIBN | Acetonitrile | 55-75 °C | Not Specified google.com |
| methyl 2-(bromomethyl)-3-nitrobenzoate | 1,3-Dibromo-5,5-dimethylhydantoin | AIBN | Acetonitrile | 55-75 °C | Not Specified google.com |
Purification and Characterization Techniques in Synthesis
Following the synthesis, a multi-step process of purification and characterization is required to isolate this compound in high purity and to confirm its molecular structure.
Spectroscopic Analysis (e.g., ¹H NMR) for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the structure of the synthesized molecule. By analyzing the chemical shifts, integration, and splitting patterns of the proton signals, the precise arrangement of atoms can be verified.
For this compound, the expected ¹H NMR spectrum in a solvent like CDCl₃ would feature distinct signals:
Bromomethyl Protons (-CH₂Br): A singlet peak expected to appear in the range of δ 4.5–5.0 ppm. This downfield shift is characteristic of methylene (B1212753) protons attached to an electron-withdrawing bromine atom and an aromatic ring. The signal for the CH₂Br group in dibromomethane (B42720) (CH₂Br₂) appears at δ 4.95 ppm docbrown.info.
Aromatic Protons: The pyridine ring of the isonicotinate (B8489971) moiety will exhibit signals in the aromatic region (typically δ 7.0–9.0 ppm). The specific shifts and coupling constants depend on the substitution pattern and provide definitive structural proof.
Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group. This signal is typically found around δ 3.9 ppm, as seen in the spectrum for methyl 2-bromobenzoate (B1222928) chemicalbook.com.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₃ | ~ 3.9 | Singlet |
| -CH₂Br | ~ 4.5 - 5.0 | Singlet |
| Pyridine Ring Protons | ~ 7.5 - 8.8 | Doublets, Singlets |
Chromatographic Methods for Product Isolation and Purity Assessment
Chromatography is the primary method used to separate the desired product from unreacted starting materials, the brominating agent, and any byproducts.
Column Chromatography: Silica (B1680970) gel column chromatography is the most common purification technique for compounds of this type rsc.org. A slurry of silica gel is packed into a column, and the crude reaction mixture is loaded onto the top. A solvent system, or eluent, of gradually increasing polarity is passed through the column. A typical eluent system would be a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) with a more polar solvent such as ethyl acetate (B1210297) or diethyl ether researchgate.net. The components of the mixture travel down the column at different rates based on their polarity, allowing for the collection of the pure product in separate fractions.
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to identify the fractions from column chromatography that contain the pure product nih.gov. The product's retention factor (Rf) value will be distinct from those of the starting material and impurities.
Comparative Analysis of Synthetic Routes for Related Brominated Pyridine Esters
While the synthesis of this compound is achieved through the bromination of a pre-existing methyl group, other brominated pyridine esters are synthesized via different strategic approaches, depending on the desired position of the bromine atom.
Side-Chain Bromination (Wohl-Ziegler Reaction): This method, as discussed for the title compound, is specific for introducing a bromine atom onto a carbon adjacent to an aromatic ring (a benzylic position). It uses NBS and a radical initiator and is ideal for converting a methyl group into a bromomethyl group chemicalbook.com.
Ring Bromination via Electrophilic Aromatic Substitution: To introduce a bromine atom directly onto the pyridine ring, electrophilic substitution is used. This often requires harsh conditions, such as heating pyridine in fuming sulfuric acid with bromine, which typically yields 3-bromopyridine (B30812) researchgate.net. Subsequent esterification of the corresponding carboxylic acid would yield the final ester.
Sandmeyer Reaction: This route involves the diazotization of an aminopyridine precursor, followed by treatment with a copper(I) bromide salt. For example, 2-aminopyridine (B139424) can be converted to 2-bromopyridine (B144113) through diazotization in hydrobromic acid with sodium nitrite (B80452) orgsyn.org. If the starting material were an amino-pyridine carboxylic acid ester, this would provide a route to a ring-brominated ester.
Esterification of a Brominated Acid: If the corresponding brominated pyridine carboxylic acid is available, a straightforward esterification can be performed. For example, 6-bromo-2-pyridinecarboxylic acid can be esterified to its methyl ester by heating in absolute methanol with a p-toluenesulfonic acid catalyst google.com.
Table 3: Comparison of Synthetic Strategies for Brominated Pyridine Esters
| Strategy | Precursor Type | Key Reagents | Position of Bromination | Example Product Class |
|---|---|---|---|---|
| Side-Chain Bromination | Methyl-pyridine ester | NBS, Radical Initiator | On methyl group (exocyclic) | (Bromomethyl)pyridine esters chemicalbook.com |
| Ring Bromination | Pyridine | Br₂, Fuming H₂SO₄ | On pyridine ring (3-position) | Bromo-pyridine esters researchgate.net |
| Sandmeyer Reaction | Amino-pyridine ester | NaNO₂, HBr, CuBr | On pyridine ring (replaces -NH₂) | Bromo-pyridine esters orgsyn.org |
| Esterification | Bromo-pyridine carboxylic acid | Methanol, Acid Catalyst | On pyridine ring (pre-existing) | Bromo-pyridine esters google.com |
Distinctions from Methyl 2-(bromomethyl)nicotinate Synthesis
The primary distinction between the synthesis of this compound and its isomer, methyl 2-(bromomethyl)nicotinate, lies in the position of the nitrogen atom within the pyridine ring. In the isonicotinate, the nitrogen is at the 4-position, whereas in the nicotinate (B505614), it is at the 3-position. This difference in nitrogen placement significantly alters the electronic properties of the molecule and, consequently, the reactivity of the methyl group at the 2-position.
The nitrogen atom in a pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but can influence the reactivity of side chains. researchgate.netstackexchange.com The synthesis of both compounds typically starts from their respective methyl-substituted precursors, methyl 2-methylisonicotinate and methyl 2-methylnicotinate. google.com The conversion to the bromomethyl derivative is commonly achieved through a free radical bromination reaction, often using N-bromosuccinimide (NBS) with a radical initiator like dibenzoyl peroxide (BPO) or AIBN.
The key distinction arises from the electronic influence of the nitrogen atom on the stability of the radical intermediate formed at the methyl group. In the isonicotinate (4-position nitrogen), the electron-withdrawing effect is exerted differently compared to the nicotinate (3-position nitrogen). This can affect the reaction kinetics and may require different optimization of reaction conditions (e.g., temperature, reaction time, and concentration of reagents) to achieve high yields and selectivity for the desired monobrominated product while minimizing dibromination or other side reactions.
Similarities and Differences with Methyl 2-bromomethylbenzoate (B8278923) Derivatives
The synthesis of this compound shares procedural similarities with the synthesis of methyl 2-bromomethylbenzoate derivatives, as both typically involve the bromination of a methyl group attached to an aromatic ring. chemicalbook.com A standard method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride, often initiated by light or a radical initiator. chemicalbook.comprepchem.com
However, a critical difference stems from the nature of the aromatic ring—a pyridine ring in the isonicotinate versus a benzene (B151609) ring in the benzoate. The pyridine ring is significantly more electron-deficient than the benzene ring due to the electronegativity of the nitrogen atom. researchgate.netquora.com This has several consequences:
Reactivity: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring system. This electronic effect influences the stability of the benzylic-type radical intermediate formed during bromination. The methyl group on the pyridine ring is attached to a more electron-poor system compared to the methyl group on a benzene ring, which can affect the rate and conditions of the radical substitution. stackexchange.commsu.edu
Reaction Conditions: While both syntheses may use NBS, the reaction conditions might need to be adjusted. For instance, the nitration of pyridine requires harsher conditions than benzene, and similar considerations may apply to side-chain halogenation. quora.com The synthesis of methyl 2-bromomethylbenzoate can be achieved by reacting 2-methyl toluate with bromine in carbon tetrachloride under irradiation. prepchem.com For substituted benzoates, NBS with a BPO initiator is a common method. chemicalbook.com
Side Reactions: The presence of the basic nitrogen atom in the pyridine ring can lead to potential side reactions, such as interaction with acidic byproducts (e.g., HBr), which are not a concern in the synthesis of benzene derivatives.
Relationship to Methyl 2-bromoisonicotinate (CAS 26156-48-9)
This compound and methyl 2-bromoisonicotinate are structural isomers with distinct chemical structures and synthetic origins. nih.gov
This compound has the bromine atom on the methyl group (a side-chain halogenation product). It is synthesized from methyl 2-methylisonicotinate via radical bromination of the side chain.
Methyl 2-bromoisonicotinate (CAS 26156-48-9) has the bromine atom directly attached to the pyridine ring at the 2-position (a ring halogenation product). nih.govguidechem.com
Their relationship is one of isomerism, not of direct synthetic conversion under standard conditions. The synthetic pathways to these two compounds are fundamentally different:
Synthesis of this compound: Involves creating a C-Br bond at a saturated carbon adjacent to the ring.
Synthesis of Methyl 2-bromoisonicotinate: Involves the substitution of a hydrogen atom on the aromatic ring itself. This typically requires different reagents and reaction mechanisms, such as electrophilic bromination of the pyridine ring (which can be difficult) or a Sandmeyer-type reaction starting from an appropriate amino-pyridine precursor like 2-aminoisonicotinic acid. minstargroup.comchemicalbook.com
Therefore, these two compounds are distinct chemical entities used for different purposes, and one is not typically a precursor or byproduct of the other's synthesis. chemicalbook.com
Chemical Reactivity and Derivatization Strategies
Nucleophilic Substitution Reactions at the Bromomethyl Group
The presence of a bromine atom on a methyl group attached to the pyridine (B92270) ring makes the benzylic-like carbon highly susceptible to nucleophilic attack. This reactivity is central to many of the derivatization strategies for this compound.
The primary mechanism for the displacement of the bromide ion is the S_N2 (bimolecular nucleophilic substitution) reaction. libretexts.orgmasterorganicchemistry.com In this concerted, one-step process, a nucleophile attacks the carbon atom bearing the bromine atom from the side opposite to the carbon-bromine bond. masterorganicchemistry.com Simultaneously with the formation of the new bond between the nucleophile and the carbon, the carbon-bromine bond breaks, and the bromide ion departs as a leaving group. libretexts.org
The rate of the S_N2 reaction is dependent on the concentration of both the substrate (Methyl 2-(bromomethyl)isonicotinate) and the nucleophile. masterorganicchemistry.com The reaction proceeds fastest with unhindered primary halides like the bromomethyl group, which allows for easy access of the nucleophile to the reaction center. masterorganicchemistry.com
A classic and widely used method for forming ether linkages is the Williamson ether synthesis. byjus.commasterorganicchemistry.com This reaction involves the displacement of a halide by an alkoxide ion. byjus.com In the case of this compound, it can react with a variety of alkoxides, generated from the corresponding alcohols by treatment with a strong base such as sodium hydride, to form ethers. masterorganicchemistry.com This S_N2 reaction is efficient for primary halides like the bromomethyl group. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Ethanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Methyl 2-(ethoxymethyl)isonicotinate |
This table presents a representative example of a Williamson ether synthesis reaction.
The electrophilic carbon of the bromomethyl group readily reacts with a wide range of heteroatom nucleophiles, most notably amines. The reaction with primary or secondary amines leads to the formation of the corresponding secondary or tertiary amines, respectively. This reaction typically proceeds under basic conditions to neutralize the hydrogen bromide formed as a byproduct. science-revision.co.uk Other heteroatom nucleophiles, such as thiols and azides, can also be employed to introduce sulfur- and nitrogen-containing functionalities.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Diethylamine | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) (CH₃CN) | Methyl 2-((diethylamino)methyl)isonicotinate |
This table presents a representative example of a nucleophilic substitution reaction with an amine.
Modifications of the Ester Moiety
The methyl ester group on the pyridine ring provides another site for chemical modification, allowing for the synthesis of other carboxylic acid derivatives.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(bromomethyl)isonicotinic acid, under either acidic or basic conditions. google.comorganic-chemistry.org Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process that can be driven to completion by using a large excess of water. google.com
| Reactant | Reagent | Solvent | Product |
| This compound | Sodium Hydroxide (NaOH), then HCl (aq) | Water/Methanol (B129727) | 2-(Bromomethyl)isonicotinic acid |
This table presents a representative example of an ester hydrolysis reaction.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reacting it with a different alcohol in the presence of a catalytic amount of acid or a stoichiometric amount of an alkoxide base will result in the formation of a new ester. The reaction is an equilibrium, and to drive it towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.comyoutube.com
| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product |
| This compound | Isopropanol | Sulfuric Acid (H₂SO₄) | Isopropyl 2-(bromomethyl)isonicotinate |
This table presents a representative example of a transesterification reaction.
: Transformations of the Pyridine Ring System
The reactivity of the pyridine core in this compound is dictated by the interplay of its inherent aromatic character and the electronic effects of its substituents. The pyridine nitrogen atom and the methyl isonicotinate (B8489971) group are electron-withdrawing, which influences the feasibility and regioselectivity of various transformations.
Functionalization of the Pyridine Nucleus
The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it generally resistant to electrophilic aromatic substitution. In the case of this compound, the deactivating effect is amplified by the presence of the methoxycarbonyl group at the C4 position. Electrophilic attack, should it occur under forcing conditions, would be directed to the C3 or C5 positions, which are meta to the deactivating ester group and ortho/para to the deactivating ring nitrogen. However, such reactions are synthetically challenging and not commonly reported for this substrate.
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. For the parent compound, direct nucleophilic substitution on the ring is not a primary reaction pathway. However, the reactivity of the pyridine nucleus can be modulated. For instance, N-oxidation of the pyridine nitrogen would form the corresponding N-oxide. This transformation activates the C2 and C6 positions towards nucleophilic attack and the C3 and C5 positions towards electrophilic attack, opening up alternative avenues for functionalization.
Ring-Opening and Rearrangement Possibilities
The aromatic stabilization of the pyridine ring makes ring-opening reactions energetically unfavorable under standard laboratory conditions. Such transformations typically require high-energy inputs, such as photochemical irradiation or potent enzymatic systems, and are not a common strategy for derivatizing this compound.
Rearrangement reactions involving the pyridine nucleus of this specific molecule are not widely documented. However, rearrangements in pyridine derivatives are known, such as the Ladenburg rearrangement. nih.gov This type of reaction involves the thermal rearrangement of an N-alkylpyridinium halide. nih.gov Hypothetically, if the nitrogen atom of this compound were to be quaternized by an alkyl halide, the resulting pyridinium (B92312) salt could potentially undergo a thermal rearrangement. This would involve the migration of an alkyl group from the nitrogen to a carbon atom of the pyridine ring, typically the 2-position. Given that the 2-position is already substituted, such a rearrangement would be complex. It is important to note that this remains a theoretical possibility for this specific substrate, as the more common reaction involves the bromomethyl group acting as the alkylating agent.
Advanced Synthetic Applications of this compound
The true synthetic utility of this compound lies in its role as a versatile precursor, where the reactive bromomethyl group serves as a key handle for constructing more elaborate molecular architectures.
As a Precursor for Complex Heterocyclic Structures
The strategic positioning of the electrophilic bromomethyl group adjacent to the pyridine ring enables its use in intramolecular cyclization reactions to form fused heterocyclic systems. Acting as a potent electrophile, the bromomethyl moiety readily reacts with a wide array of nucleophiles. When this reaction is part of an intramolecular process or is followed by one, complex polycyclic structures can be assembled efficiently.
A notable application, analogous to the reactivity of methyl 2-(bromomethyl)benzoate, is the synthesis of fused isoquinolinone-type structures. ambeed.com For example, this compound can react with a nitrile, such as benzonitrile, in the presence of a strong base like potassium tert-butoxide. The reaction proceeds via initial alkylation of the nitrile anion (formed in situ) followed by a base-mediated intramolecular cyclization to yield a fused pyridopyridinone derivative. This strategy provides a powerful method for building complex scaffolds from simple starting materials.
Table 1: Synthesis of Fused Heterocycles via Cascade Reaction
| Reactant 1 | Reactant 2 | Base | Product Type | Plausible Mechanism |
|---|---|---|---|---|
| This compound | Benzonitrile | Potassium tert-butoxide | Fused Pyridopyridinone | Intermolecular SN2 followed by intramolecular cyclization ambeed.com |
| This compound | Substituted Nitrile | Strong Base | Variously Substituted Fused Systems | Tandem Alkylation-Cyclization |
Role in Multi-Component Reactions and Cascade Processes
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This compound is an ideal substrate for designing such processes due to its bifunctional nature.
The synthesis of fused heterocycles described previously is a prime example of a cascade process. ambeed.com The sequence begins with an intermolecular nucleophilic substitution (SN2) where a nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. This is immediately followed by an intramolecular reaction, such as a cyclization, to form the final, more complex product. This approach adheres to the principles of green chemistry by improving atom economy and reducing the number of synthetic steps and purification procedures. While specific multi-component reactions (MCRs), which involve the combination of three or more starting materials in one pot, are not extensively documented for this exact molecule, its structure suggests significant potential for use in the design of novel MCRs. nih.gov
Utilization in the Synthesis of Quaternized Pyridinium Salts
The bromomethyl group of this compound serves as an excellent alkylating agent for tertiary amines, most notably in the synthesis of quaternary pyridinium salts via the Menshutkin reaction. nih.govrsc.org In this reaction, a nucleophilic tertiary amine, such as pyridine or a substituted derivative, attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nitrogen bond and displacing the bromide ion.
The resulting products are quaternary pyridinium salts, a class of compounds with significant applications as ionic liquids, phase-transfer catalysts, and biologically active agents. nih.govrsc.org The reaction is typically straightforward, often accomplished by heating the two components in a suitable solvent like toluene (B28343) or acetonitrile. The resulting salt often precipitates from the reaction mixture, simplifying purification. nih.gov This synthetic route allows for the facile introduction of the methyl isonicotinate scaffold into a wide variety of molecular structures.
Table 2: Synthesis of Quaternized Pyridinium Salts
| Alkylating Agent | Nucleophile (Tertiary Amine) | Solvent | Product |
|---|---|---|---|
| This compound | Pyridine | Toluene | 1-((4-(Methoxycarbonyl)pyridin-2-yl)methyl)pyridin-1-ium bromide |
| This compound | 4-Picoline | Toluene | 1-((4-(Methoxycarbonyl)pyridin-2-yl)methyl)-4-methylpyridin-1-ium bromide nih.gov |
| This compound | Triethylamine | Acetonitrile | 1-((4-(Methoxycarbonyl)pyridin-2-yl)methyl)-N,N-diethylethanaminium bromide |
| This compound | 4-(Dimethylamino)pyridine | Acetonitrile | 4-(Dimethylamino)-1-((4-(methoxycarbonyl)pyridin-2-yl)methyl)pyridin-1-ium bromide |
Applications in Medicinal Chemistry Research
Methyl 2-(bromomethyl)isonicotinate as a Key Intermediate in Drug Synthesis
The utility of this compound as a key intermediate stems from the orthogonal reactivity of its functional groups. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, while the methyl ester can be hydrolyzed or aminated to introduce further diversity. This dual reactivity allows for a stepwise and controlled construction of more complex molecular architectures.
While specific, publicly available examples detailing the direct use of this compound in the synthesis of marketed drugs are limited, its structural motifs are present in a variety of biologically active compounds. The isonicotinate (B8489971) scaffold, for instance, is a known pharmacophore in numerous therapeutic agents.
A closely related analogue, methyl 2-(bromomethyl)-3-nitrobenzoate, serves as a key intermediate in the synthesis of Lenalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma. google.com In this synthesis, the bromomethyl group reacts with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in a condensation reaction. google.com This suggests the potential for this compound to be utilized in a similar capacity to generate novel analogues of therapeutically relevant compounds, where the isonicotinate core could impart different physicochemical and pharmacological properties compared to the nitrobenzoate moiety.
| Intermediate | Reactant | Resulting Core Structure | Potential Therapeutic Area |
| This compound | Nucleophilic amine | Isonicotinoyl-substituted amine | Various |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-aminopiperidine-2,6-dione HCl | Nitro-isoindolinone-piperidinedione | Oncology, Immunology |
This table presents a comparative view of the synthetic utility of this compound and a structurally similar intermediate.
Furthermore, subsequent modification of the methyl ester group can provide a second vector for diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This dual-handle approach enables the systematic exploration of chemical space around the isonicotinate core to identify derivatives with improved potency, selectivity, or metabolic stability.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. nih.gov Although extensive SAR studies specifically originating from this compound are not widely documented in public literature, the scaffold itself presents clear opportunities for such investigations.
The biological activity of derivatives synthesized from this compound can be systematically modulated by altering the substituents at the 2-position (via displacement of the bromide) and the 4-position (via modification of the ester).
For instance, in the exploration of anti-inflammatory agents, it has been demonstrated that modifications to the isonicotinate core can significantly influence activity. The introduction of different linker and lipophilic chains can modulate the anti-inflammatory and ROS inhibitory activities of isonicotinates. Similarly, in the context of cell death inhibitors, modifications to indole (B1671886) derivatives have shown that the nature and position of substituents are critical for potency. nih.gov These principles are directly applicable to derivatives of this compound, where systematic variation of the groups introduced via the bromomethyl handle would likely lead to significant changes in biological effect.
| Modification Site | Potential Structural Changes | Predicted Impact on Biological Activity |
| 2-(Bromomethyl) group | Introduction of various amines, ethers, thioethers | Alteration of target binding affinity and selectivity |
| 4-(Methoxycarbonyl) group | Conversion to amides, hydrazides, or other esters | Modulation of solubility, cell permeability, and pharmacokinetics |
This table outlines potential modifications to the this compound scaffold and their predicted impact on biological properties based on general principles of medicinal chemistry.
The isonicotinate framework and the appended functionalities derived from the bromomethyl group can be tailored to interact with specific biological targets. For example, the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, a common interaction motif in enzyme active sites and receptor binding pockets. The substituent introduced at the 2-position can be designed to occupy a specific hydrophobic or polar pocket within the target protein.
By employing computational modeling and rational drug design principles, derivatives of this compound can be conceived to target a variety of protein classes, including kinases, proteases, and G-protein coupled receptors. The systematic synthesis and biological evaluation of these derivatives would allow for the construction of a detailed SAR map, guiding the optimization of lead compounds for enhanced potency and selectivity.
Development of Prodrugs and Biologically Active Agents
The concept of a prodrug involves the chemical modification of a biologically active compound to improve its pharmaceutical or pharmacokinetic properties. nih.gov Prodrugs are inactive derivatives that are converted to the active parent drug in vivo through enzymatic or chemical transformation. actamedicamarisiensis.ro
While there are no specific reports detailing the use of this compound as a direct precursor in clinically approved prodrugs, its chemical structure contains functionalities amenable to prodrug design. The methyl ester group is a common handle for creating ester-based prodrugs. iipseries.org For instance, converting the methyl ester to a more labile ester could enhance aqueous solubility or facilitate passive diffusion across cell membranes, with subsequent hydrolysis by intracellular esterases releasing the active carboxylic acid.
Furthermore, the reactive bromomethyl group allows for the attachment of promoieties that can confer desirable properties, such as targeting specific tissues or improving oral bioavailability. The development of prodrugs is a well-established strategy to overcome challenges in drug development, and versatile intermediates like this compound provide a valuable starting point for the synthesis of such modified agents. nih.goviipseries.org
Derivatization for Improved Pharmacokinetics or Pharmacodynamics
The process of derivatization, or chemical modification, is a fundamental strategy in drug discovery to enhance the properties of a lead compound. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, as well as enhanced interaction with the biological target.
Ester prodrugs are a classic example of derivatization to improve drug delivery. scirp.orgnih.gov The methyl ester in this compound could be hydrolyzed by esterases in the body to release a more active carboxylic acid form of the drug. nih.gov This strategy can be used to improve the solubility and permeability of a drug, leading to better oral bioavailability. scirp.org
Conjugation Strategies for Targeted Drug Delivery
Conjugation chemistry involves linking a drug molecule to a targeting moiety, such as an antibody or a peptide, to direct the drug to a specific site in the body. This approach can increase the therapeutic efficacy of a drug while reducing its side effects.
The reactive bromomethyl group of this compound can be utilized to conjugate it to various targeting ligands. For example, it could be reacted with a thiol group on a cysteine residue of a protein or a peptide. While no specific examples of this compound being used in this context have been reported, the analogous compound, 2,6-Bis(bromomethyl)pyridine, has been used in the synthesis of macrocyclic ligands, demonstrating the utility of the bromomethyl-pyridine scaffold in constructing complex molecular architectures. nih.govsigmaaldrich.com
Computational Chemistry Approaches in Medicinal Chemistry
Computational tools have become indispensable in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the design and optimization of new drugs.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This information can be used to understand the mechanism of action of a drug and to design new molecules with improved binding affinity.
Pyridine derivatives are frequently the subject of molecular docking studies due to their prevalence in bioactive compounds. nih.govmdpi.comberkeley.edumdpi.com A compound like this compound, with its defined three-dimensional structure, could be readily docked into the active site of a target protein to predict its binding mode and affinity. The pyridine nitrogen can act as a hydrogen bond acceptor, while the ester and bromomethyl groups can participate in other interactions, such as van der Waals forces and halogen bonding. Although no specific docking studies on this compound have been published, the general principles of molecular docking are applicable to this molecule.
Table 1: Illustrative Data from a Hypothetical Molecular Docking Study
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase X | -8.5 | Asp145, Lys72, Leu120 |
| Protease Y | -7.2 | His41, Cys145, Met165 |
| Receptor Z | -9.1 | Tyr101, Phe258, Asn192 |
This table is for illustrative purposes only and does not represent actual experimental data.
Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The prediction of ADME properties is crucial in the early stages of drug discovery to identify candidates with a higher probability of success in clinical trials. elsevierpure.com Various computational models have been developed to predict these properties based on the chemical structure of a molecule. nih.govroyalsocietypublishing.org
In silico ADME prediction models can be used to estimate properties such as aqueous solubility, intestinal absorption, plasma protein binding, and metabolic stability for compounds like this compound. youtube.com The pyridine ring, ester, and bromomethyl group would all contribute to the predicted ADME profile of the molecule. For instance, the pyridine nitrogen can influence solubility and interactions with metabolic enzymes. While specific ADME predictions for this compound are not publicly available, numerous software platforms can perform such calculations.
Table 2: Illustrative Predicted ADME Properties
| Property | Predicted Value |
| Aqueous Solubility (logS) | -2.5 |
| Human Intestinal Absorption (%) | 85 |
| Blood-Brain Barrier Permeation | Moderate |
| Cytochrome P450 2D6 Inhibition | Low |
This table is for illustrative purposes only and does not represent actual experimental data.
Role As a Versatile Chemical Building Block
Integration into Combinatorial Chemistry Libraries
The structural attributes of Methyl 2-(bromomethyl)isonicotinate make it an ideal scaffold for the generation of combinatorial libraries. Combinatorial chemistry is a powerful technique used in drug discovery and materials science to synthesize a large number of different but structurally related molecules in a short period. The reactivity of the bromomethyl group allows for its facile reaction with a diverse set of nucleophiles, such as amines, thiols, and alcohols. This enables the creation of large libraries of compounds, each with a unique substituent attached to the pyridine (B92270) core.
The general scheme for the utilization of this compound in combinatorial synthesis is depicted below:
| Reactant A (Scaffold) | Reactant B (Diverse Nucleophiles) | Resulting Library of Compounds |
| This compound | R-NH2 (Amines) | Methyl 2-((alkylamino)methyl)isonicotinates |
| R-SH (Thiols) | Methyl 2-((alkylthio)methyl)isonicotinates | |
| R-OH (Alcohols) | Methyl 2-((alkoxy)methyl)isonicotinates |
This approach allows for the systematic exploration of chemical space around the isonicotinate (B8489971) scaffold, which is a common motif in many biologically active compounds. The resulting libraries can then be screened for desired properties, such as antibacterial activity or specific binding to a biological target. nih.govnih.gov
Application in High-Throughput Synthesis
High-throughput synthesis methodologies are essential for rapidly generating large numbers of compounds for screening. The reactivity of this compound is well-suited for automated and parallel synthesis platforms. Its reactions can often be carried out under mild conditions with high efficiency, which is a key requirement for high-throughput applications.
The use of this building block in automated synthesis workflows allows for the rapid diversification of molecular structures. For instance, a robotic system can be programmed to dispense solutions of this compound into an array of reaction vessels, followed by the addition of a different nucleophile to each vessel. This parallel processing significantly accelerates the drug discovery process by enabling the synthesis and screening of thousands of compounds in a matter of days. nih.gov
Usage in the Development of Advanced Materials
The pyridine ring and the functional groups of this compound also make it a candidate for the development of advanced materials. The nitrogen atom in the pyridine ring can act as a ligand for metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.
Furthermore, the reactive bromomethyl group can be used to graft the isonicotinate moiety onto polymer backbones, thereby modifying the properties of the original polymer. This can lead to materials with enhanced thermal stability, altered solubility, or new functional properties. While specific examples for this compound are not extensively documented, the principles of using similar pyridine-containing monomers in polymer science are well-established.
Contribution to Probe Development for Biological Systems
Chemical probes are essential tools for studying biological systems. The structure of this compound allows for its incorporation into molecules designed to interact with and report on biological processes.
Derivatization for Analytical Techniques (e.g., Mass Spectrometry)
In analytical chemistry, derivatization is a common strategy to improve the detection and quantification of analytes. mdpi.comresearchgate.netmdpi-res.comdntb.gov.ua While direct derivatization of this compound for analytical purposes is not a primary application, its reactive nature is illustrative of the principles involved. For instance, the bromomethyl group could be reacted with a tagging molecule that enhances ionization efficiency in mass spectrometry or introduces a chromophore for UV-Vis detection. rsc.org This type of derivatization is crucial for the analysis of trace amounts of substances in complex biological matrices.
Synthesis of Labeled Compounds for Mechanistic Studies
Understanding the mechanism of action of drugs and other bioactive molecules often requires the use of labeled compounds. Isotopically labeled versions of molecules, for example, containing deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C), allow researchers to trace the metabolic fate of a compound in a biological system. uochb.cz
This compound can serve as a precursor for the synthesis of such labeled compounds. For example, the bromine atom can be replaced with a radioactive isotope of bromine, or the methyl ester group can be synthesized using a labeled methanol (B129727). These labeled molecules can then be used in a variety of in vitro and in vivo studies to elucidate metabolic pathways and identify drug targets. uochb.cz
Future Research Directions and Perspectives
Exploration of Novel Reaction Pathways
While the synthesis of pyridine (B92270) derivatives is a mature field, there remains scope for discovering novel reaction pathways for preparing and functionalizing Methyl 2-(bromomethyl)isonicotinate. Traditional methods often rely on the condensation of carbonyl compounds or cycloaddition reactions to form the pyridine ring. baranlab.org Future work could focus on late-stage C-H functionalization of the pyridine ring, which would allow for more direct and atom-economical synthetic routes.
The bromomethyl group is a key reactive site, typically undergoing nucleophilic substitution. nih.gov Research into novel transformations of this group is a promising avenue. This could include:
Transition-metal catalyzed cross-coupling reactions: Expanding the range of coupling partners beyond typical nucleophiles to include organometallic reagents, enabling the introduction of complex carbon scaffolds.
Radical-mediated reactions: Exploring photoredox or electrochemical methods to generate radical intermediates from the C-Br bond, opening up reaction pathways not accessible under thermal conditions.
Rearrangement reactions: Investigating conditions that could induce rearrangements, such as the Ladenberg rearrangement observed in some pyridine systems, to access different substitution patterns. nih.gov
Green Chemistry Approaches in Synthesis
Future syntheses of this compound and its derivatives must align with the principles of green chemistry to minimize environmental impact. uniroma1.it Current laboratory-scale syntheses may use hazardous reagents and solvents, such as N-Bromosuccinimide and carbon tetrachloride for bromination. chemicalbook.com A shift towards more sustainable methods is critical.
Key areas for development include:
Greener Solvents: Replacing chlorinated solvents with safer alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous systems. uniroma1.it
Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reaction times and reduce energy consumption, as has been demonstrated for other pyridine derivatives. researchgate.netnih.govnih.gov
Heterogeneous Catalysis: Developing solid-supported catalysts, such as reusable fly ash or zeolites, to facilitate reactions and simplify product purification. bhu.ac.innankai.edu.cn This approach avoids the use of stoichiometric reagents and reduces waste.
Atom Economy: Designing synthetic routes, such as one-pot multicomponent reactions, that maximize the incorporation of all starting materials into the final product. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) in Carbon Tetrachloride (CCl4) chemicalbook.com | Bromodimethylsulfonium bromide generator; Photochemical bromination | Use of Safer Solvents & Reagents; Energy Efficiency flowchemistrysociety.com |
| Ring Formation | Multi-step condensation/cycloaddition baranlab.org | One-pot, multi-component synthesis nih.govnih.gov | Atom Economy; Reduction of Derivatives |
| Catalysis | Homogeneous catalysts (e.g., DBU, acids) bhu.ac.in | Reusable heterogeneous catalysts (e.g., activated fly ash, zeolites) bhu.ac.innankai.edu.cn | Catalysis; Waste Prevention |
| Energy Input | Conventional heating (reflux) chemicalbook.com | Microwave irradiation; Sonication nih.gov | Energy Efficiency |
Development of Stereoselective Syntheses
While this compound itself is an achiral molecule, it is a valuable precursor for synthesizing chiral molecules that are important in pharmaceuticals. Therefore, a significant future direction is the development of stereoselective reactions that utilize this building block. High-throughput screening methods can accelerate the discovery of new asymmetric catalytic reactions. nih.gov
Future research should target:
Asymmetric Catalysis: Developing chiral catalysts for reactions at the bromomethyl position. For instance, the enantioselective substitution of the bromide with various nucleophiles would provide direct access to a wide range of enantiomerically enriched products.
Chiral Auxiliary-Mediated Reactions: Temporarily attaching a chiral auxiliary to the isonicotinate (B8489971) moiety to direct the stereochemical outcome of subsequent reactions.
Enantioselective Functionalization of Derivatives: Using derivatives of this compound in stereoselective reactions, such as the rhodium-catalyzed asymmetric additions to pyridinium (B92312) species that have been used to generate chiral piperidines. nih.gov This approach has been successful in synthesizing complex molecules like Niraparib. nih.gov
Expansion of Biological Applications
The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents. nih.govnih.gov Derivatives of isonicotinic acid, in particular, have shown promise. For example, related 2-methylalkyl isonicotinates exhibit antifungal activity, and Methyl 2,6-bis(bromomethyl)isonicotinate is a precursor for antitumor agents. chiralen.comresearchgate.net The reactive bromomethyl group of this compound makes it an ideal starting point for generating large libraries of diverse compounds for biological screening.
Future research should focus on synthesizing and evaluating derivatives for a broader range of biological activities:
Anticancer Agents: The pyrrolobenzodiazepine conjugates derived from a related compound suggest that linking this compound to other cytotoxic warheads or DNA-binding moieties could yield potent anticancer drugs. chiralen.com
Antibacterial and Antifungal Agents: The known activity of related isonicotinates against pathogens like Fusarium culmorum and Ascosphaera apis provides a strong rationale for exploring new derivatives against multidrug-resistant bacteria and fungi. nih.govresearchgate.net
Enzyme Inhibitors: The pyridine scaffold can be tailored to fit into the active sites of various enzymes. Derivatives could be designed as inhibitors for targets relevant to metabolic disorders, inflammation, or neurodegenerative diseases.
Agrochemicals: The compound can serve as a scaffold for developing new pesticides and herbicides, leveraging the known biological activity of pyridine-containing molecules in agriculture. nih.gov
Table 2: Potential Biological Targets for Derivatives
| Therapeutic Area | Potential Target Class | Example Application |
|---|---|---|
| Oncology | DNA-interactive agents, Kinase inhibitors | Development of novel pyrrolobenzodiazepine-like conjugates chiralen.com |
| Infectious Diseases | Bacterial cell wall synthesis, Fungal sterol biosynthesis | Agents against multidrug-resistant S. aureus (MRSA) or pathogenic fungi nih.govresearchgate.net |
| Neurology | GPCRs, Ion channels, Enzyme inhibitors | Modulators for treating CNS disorders |
| Agriculture | Insect nervous system targets, Fungal respiration | Development of next-generation insecticides and fungicides nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. nih.gov These technologies offer enhanced safety, scalability, and efficiency, making them highly suitable for the synthesis and derivatization of this compound. nih.gov
Key opportunities include:
Flow Synthesis of the Intermediate: Adapting the synthesis, particularly potentially hazardous steps like bromination, to a continuous flow setup. This minimizes the volume of reactive intermediates at any given time, significantly improving safety and allowing for precise control over reaction conditions like temperature and time. nih.govflowchemistrysociety.com
Automated Library Synthesis: Integrating a flow reactor that produces this compound directly with an automated platform for diversification. The output stream of the intermediate can be split and mixed with a variety of nucleophiles in a high-throughput manner to rapidly generate large libraries of derivatives for screening.
Digitization and Optimization: Employing automated systems with integrated analytics (e.g., HPLC, NMR) and machine learning algorithms to rapidly optimize reaction conditions and even design novel synthetic routes with minimal human intervention. nih.gov This accelerates the discovery-to-production timeline for new, valuable molecules derived from the title compound.
Table 3: Advantages of Flow Chemistry for Synthesis and Derivatization
| Feature | Benefit for this compound Chemistry |
|---|---|
| Enhanced Safety | Minimizes handling of hazardous reagents and unstable intermediates, crucial for bromination reactions. nih.gov |
| Precise Control | Superior control over temperature, pressure, and residence time leads to higher selectivity and yields. |
| Rapid Optimization | Automated systems allow for quick screening of reaction parameters, accelerating development. nih.gov |
| Scalability | Seamless scaling from laboratory to production by running the system for longer durations. |
| Telescoped Synthesis | Multiple reaction steps can be performed sequentially without intermediate isolation, reducing waste and time. thieme-connect.de |
| Library Generation | Ideal for rapid, automated synthesis of a diverse set of derivatives for biological screening. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
